MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE
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Overview
Description
MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE is a complex organic compound that features a morpholine ring and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE typically involves the reaction of morpholine with a thienyl derivative under specific conditions. One common method includes the use of a coupling reaction where the morpholine is reacted with a thienyl carbonyl compound in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the morpholine or thienyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE involves its interaction with specific molecular targets. In biological systems, it can bind to nucleic acids and interfere with gene expression by blocking the translation or splicing of mRNA . This interaction is facilitated by the unique structure of the morpholine and thienyl groups, which allow for specific binding to target sequences .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholino derivatives and thienyl-containing molecules. Examples include:
Morpholino Oligomers: These are used in antisense technology for gene knockdown studies.
Thienyl Derivatives: These compounds are used in various chemical and biological applications due to their unique electronic properties.
Uniqueness
MORPHOLINO[5-(MORPHOLINOCARBONYL)-2-THIENYL]METHANONE is unique due to its combined morpholine and thienyl structure, which provides distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[5-(morpholine-4-carbonyl)thiophen-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c17-13(15-3-7-19-8-4-15)11-1-2-12(21-11)14(18)16-5-9-20-10-6-16/h1-2H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQNCJXYVMXZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(S2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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